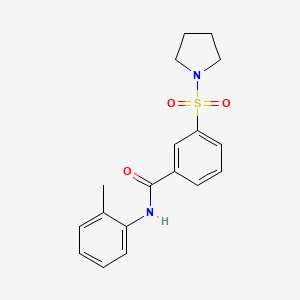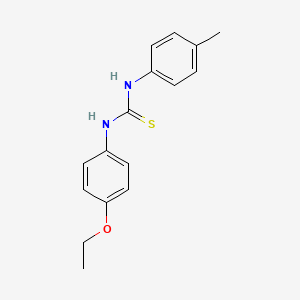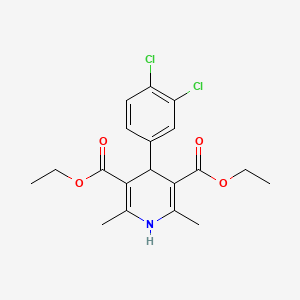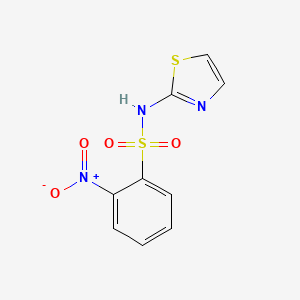![molecular formula C20H22N2O3S B5706454 2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as BMS-345541 and belongs to the class of selective inhibitors of the IκB kinase (IKK) complex.
Mécanisme D'action
BMS-345541 selectively inhibits the activity of the 2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide complex, which is responsible for the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This leads to the inhibition of the translocation of NF-κB to the nucleus and subsequent gene expression. BMS-345541 has been shown to inhibit the activation of both canonical and non-canonical NF-κB pathways.
Biochemical and Physiological Effects:
BMS-345541 has been found to have anti-inflammatory, anti-cancer, and immunosuppressive effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BMS-345541 has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, BMS-345541 has been shown to suppress the proliferation of T cells and B cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-345541 has several advantages for lab experiments. It is a selective inhibitor of the 2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide complex, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. BMS-345541 is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of BMS-345541 in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain assays. In addition, the effects of BMS-345541 may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of BMS-345541. One area of research is the development of more potent and selective inhibitors of the 2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide complex. Another area of research is the investigation of the potential therapeutic applications of BMS-345541 in other diseases such as diabetes, neurodegenerative disorders, and viral infections. Furthermore, the combination of BMS-345541 with other drugs or therapies may enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the effects of BMS-345541 may provide insights into the regulation of the NF-κB pathway and the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of BMS-345541 involves the reaction of 2-(benzylthio)acetic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain BMS-345541.
Applications De Recherche Scientifique
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune response, inflammation, and cell survival. BMS-345541 has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-19(15-26-14-16-6-2-1-3-7-16)21-18-9-5-4-8-17(18)20(24)22-10-12-25-13-11-22/h1-9H,10-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOYSFAPCZPZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)


![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)